tigloidin
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Overview
Description
Tigloidine is a tropane alkaloid that naturally occurs as a minor constituent in several solanaceous plants, including Duboisia myoporoides, Physalis peruviana, and Mandragora turcomanica . It was formerly marketed as an antiparkinsonian drug under the trade name Tropigline . Tigloidine is known for its anticholinergic properties, making it useful in the treatment of neurodegenerative diseases .
Mechanism of Action
Target of Action
Tropigline primarily targets a BAHD acyltransferase from Atropa belladonna, known as 3β-tigloyloxytropane synthase (TS) . This enzyme plays a crucial role in the biosynthesis of tropane alkaloids (TAs), a class of secondary metabolites characterized by an 8-azabicyclo[3.2.1] octane core .
Mode of Action
The TS enzyme catalyzes the esterification of 3-tropanol and tigloyl-CoA to form 3β-tigloyloxytropane . This compound is a key intermediate in calystegine biosynthesis and is considered a potential drug for treating neurodegenerative diseases . The catalytic mechanism of TS has been revealed through molecular docking and site-directed mutagenesis .
Biochemical Pathways
Tropigline affects the biochemical pathway involved in the biosynthesis of tropane alkaloids. Specifically, it influences the esterification of 3-tropanol, leading to the production of 3β-tigloyloxytropane . This compound is a key intermediate in calystegine biosynthesis, a process that contributes to the chemodiversity of tropane alkaloids .
Pharmacokinetics
As a general rule, a drug-like molecule possesses physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
The molecular and cellular effects of Tropigline’s action are primarily related to its role in the biosynthesis of tropane alkaloids. By influencing the activity of the TS enzyme, Tropigline contributes to the production of 3β-tigloyloxytropane, a compound with potential therapeutic applications in neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Tropigline interacts with various biomolecules in biochemical reactions. This reaction is a key intermediate step in calystegine biosynthesis .
Cellular Effects
It is suggested that Tropigline could be a potential drug for treating neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of Tropigline involves the enzyme 3-tigloyloxytropane synthase (TS), which is localized to mitochondria . TS catalyzes the formation of Tropigline from 3-tropanol and tigloyl-CoA . The catalytic mechanism of TS has been revealed through molecular docking and site-directed mutagenesis .
Metabolic Pathways
Tropigline is involved in the metabolic pathway of calystegine biosynthesis . A bacterial CoA ligase (PcICS) synthesizes tigloyl-CoA, an acyl donor for Tropigline biosynthesis .
Subcellular Localization
Unlike other cytosolic-localized BAHD acyl-transferases, the enzyme 3-tigloyloxytropane synthase (TS), which is involved in the formation of Tropigline, is localized to mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tigloidine can be synthesized through the esterification of tropanol with tigloyl chloride under basic conditions . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields tigloidine as the primary product.
Industrial Production Methods
Industrial production of tigloidine involves the extraction of tropanol from natural sources, followed by its esterification with tigloyl chloride . The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as supercritical CO2 extraction and ultra-high-pressure liquid chromatography are employed to isolate and purify tigloidine from plant extracts .
Chemical Reactions Analysis
Types of Reactions
Tigloidine undergoes several types of chemical reactions, including:
Oxidation: Tigloidine can be oxidized to form various oxidation products.
Reduction: Reduction of tigloidine can lead to the formation of reduced tropane derivatives.
Substitution: Tigloidine can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions include various tropane derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Tigloidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its role in plant metabolism and secondary metabolite production.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in motion sickness and postoperative nausea.
Hyoscyamine: Used to treat various gastrointestinal disorders.
Uniqueness of Tigloidine
Tigloidine is unique due to its specific esterification with tigloyl chloride, which imparts distinct pharmacological properties compared to other tropane alkaloids . Its specific binding affinity and metabolic stability make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
495-83-0 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3 |
InChI Key |
UVHGSMZRSVGWDJ-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C |
SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
533-08-4 495-83-0 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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